molecular formula C18H21BrN2O B12873028 (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide hydrobromide

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide hydrobromide

Cat. No.: B12873028
M. Wt: 361.3 g/mol
InChI Key: PJCQLMHKJHVICW-PKLMIRHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide hydrobromide is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide hydrobromide typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired stereochemistry and functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide hydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide hydrobromide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide hydrobromide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as:

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide hydrobromide is unique due to its specific stereochemistry and functional groups, which can confer distinct biological and chemical properties

Properties

Molecular Formula

C18H21BrN2O

Molecular Weight

361.3 g/mol

IUPAC Name

2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide;hydrobromide

InChI

InChI=1S/C18H20N2O.BrH/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16,20H,11-13H2,(H2,19,21);1H/t16-;/m1./s1

InChI Key

PJCQLMHKJHVICW-PKLMIRHRSA-N

Isomeric SMILES

C1CNC[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.Br

Canonical SMILES

C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.